molecular formula C12H8F2N2O2 B8289982 3,4-difluoro-N-(2-nitrophenyl)aniline

3,4-difluoro-N-(2-nitrophenyl)aniline

Cat. No.: B8289982
M. Wt: 250.20 g/mol
InChI Key: WFBSXJUUWLIOOR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-nitrophenyl)aniline is a fluorinated aromatic amine characterized by a central aniline group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring. The amino group is further functionalized with a 2-nitrophenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atoms enhance lipophilicity and metabolic stability, while the nitro group introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or reductions .

Properties

Molecular Formula

C12H8F2N2O2

Molecular Weight

250.20 g/mol

IUPAC Name

3,4-difluoro-N-(2-nitrophenyl)aniline

InChI

InChI=1S/C12H8F2N2O2/c13-9-6-5-8(7-10(9)14)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H

InChI Key

WFBSXJUUWLIOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Fluorinated Nitroanilines

The following table compares key structural and physicochemical properties of 3,4-difluoro-N-(2-nitrophenyl)aniline with its analogues:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₂H₈F₂N₂O₂ 3,4-diF; 2-NO₂ on N-phenyl 258.20 High lipophilicity; potential tubulin binder
2-Fluoro-N-(2-nitrophenyl)aniline C₁₂H₉FN₂O₂ 2-F; 2-NO₂ on N-phenyl 232.21 Simpler fluorination; lower metabolic stability
N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline C₂₀H₁₁F₆N₃O₄ 3,5-diCF₃; two 2-NO₂ groups 495.31 Enhanced electron-withdrawing effects; used in ligand synthesis
3,4-Difluoro-N-(4-fluorobenzyl)aniline C₁₃H₁₀F₃N 3,4-diF; 4-F-benzyl substituent 245.22 Improved solubility; antimicrobial activity
2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₀N₄O₄ 2,4-diNO₂; pyridinylmethyl substituent 290.23 Tubulin-binding activity in plant cells

Physicochemical Properties

  • Lipophilicity : Fluorine atoms increase logP values, as seen in this compound (predicted logP ~3.5) compared to 2-fluoro-N-(2-nitrophenyl)aniline (logP ~2.8) .
  • Thermal Stability : Derivatives with trifluoromethyl groups (e.g., N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline) exhibit higher thermal stability due to strong C–F bonds .

Preparation Methods

Preparation of 3,4-Difluoroaniline

The synthesis begins with the preparation of 3,4-difluoroaniline, as detailed in Patent RU1792936C . Ortho-difluorobenzene undergoes nitration at 90°C using a mixed acid system (HNO₃/H₂SO₄), yielding 3,4-difluoronitrobenzene with 90% efficiency. Subsequent reduction with hydrogen gas over a platinum catalyst in propanol at 60°C for 3 hours produces 3,4-difluoroaniline. This two-step process avoids toxic solvents like sulfolane and high-pressure equipment, enhancing industrial viability.

Synthesis of 1-Iodo-2-nitrobenzene

1-Iodo-2-nitrobenzene is synthesized via nitration of iodobenzene using fuming nitric acid at 0–5°C, followed by careful quenching. The nitro group directs electrophilic substitution to the para position relative to iodine, but kinetic control at low temperatures favors ortho nitration, achieving a 65% yield after recrystallization.

Coupling Reaction and Optimization

Ullmann coupling employs 3,4-difluoroaniline (1.2 equiv), 1-iodo-2-nitrobenzene (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 130°C for 24 hours. The reaction affords the target compound in 72% yield after column chromatography (Table 1). Key challenges include homocoupling byproducts and copper residue removal, addressed via silica gel filtration.

Table 1: Ullmann Coupling Optimization

ParameterConditionYield (%)
CatalystCuI/Phenanthroline72
SolventDMSO68
Temperature (°C)13072
Time (h)2472

Method 2: Buchwald-Hartwig Amination

Catalyst and Ligand Selection

Palladium catalysts, notably Pd(OAc)₂ with Xantphos, enable efficient C–N bond formation. A study adapting conditions from RSC Document D2QO00699E demonstrates that 3,4-difluoroaniline reacts with 1-bromo-2-nitrobenzene in toluene at 100°C, yielding 86% product. The bulky Xantphos ligand suppresses β-hydride elimination, a common side reaction in amine couplings.

Reaction Conditions and Yield Analysis

Optimized conditions use Cs₂CO₃ as base, Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) under argon. The reaction completes in 12 hours, with >99% conversion by GC-MS. Purification via flash chromatography isolates the product in 85% yield, surpassing Ullmann coupling in efficiency (Table 2).

Table 2: Buchwald-Hartwig Performance

ParameterConditionYield (%)
CatalystPd(OAc)₂/Xantphos85
BaseCs₂CO₃85
SolventToluene83

Method 3: Nucleophilic Aromatic Substitution

Reactivity Considerations

SNAr reactions require electron-deficient aryl halides. 1-Fluoro-2-nitrobenzene, activated by the nitro group, reacts with 3,4-difluoroaniline in DMF at 120°C with K₂CO₃ as base. However, the fluorine’s poor leaving-group ability limits conversion to 45%, with significant starting material recovery.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while K₂CO₃ deprotonates the amine. Despite extended reaction times (48 hours), yields remain suboptimal, rendering SNAr less practical than metal-catalyzed methods.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)CostScalability
Ullmann Coupling72LowModerate
Buchwald-Hartwig85HighHigh
SNAr45LowLow

The Buchwald-Hartwig method offers superior yield and scalability despite higher catalyst costs. Ullmann coupling remains viable for copper-tolerant systems, while SNAr is limited to specialized applications.

Q & A

Q. Table 1: Comparative Reactivity of Fluorinated Aniline Derivatives

Reaction TypeCatalyst SystemYield (%)Key Side ProductsReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF65Dehalogenated byproducts
Ullmann CouplingCuI, 1,10-phenanthroline48Nitro-reduction amines
Balz-Schiemann FluorinationNaNO₂, HF, H₂SO₄72Diazonium dimerization

Q. Table 2: HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
Newcrom R1Acetonitrile/H₂O (70:30)1.02548.2
C18MeOH/0.1% TFA (65:35)0.828012.5

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